molecular formula C15H20FNO3S B2826336 (1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176269-78-4

(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No. B2826336
CAS RN: 2176269-78-4
M. Wt: 313.39
InChI Key: AQPXACRGMRVUFE-UHFFFAOYSA-N
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Description

The compound is named using the IUPAC nomenclature system, which is a systematic method of naming organic chemical compounds. The (1R,5S) notation indicates the configuration of the chiral centers in the molecule . The “azabicyclo[3.2.1]octane” part of the name suggests that the compound contains a bicyclic structure with three rings, one of which contains a nitrogen atom (aza-). The “sulfonyl” and “methoxy” groups are functional groups attached to the bicyclic structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The bicyclic structure would likely contribute to the rigidity of the molecule, and the sulfonyl and methoxy groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic substitution reactions, and the methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of annulation products, demonstrating its role in forming 3-azabicyclo-[3.3.0]octanes through atom-transfer radical cyclizations. This process is significant for introducing functional groups like exocyclic olefin or carbonyl, showing its versatility in synthetic chemistry D. Flynn et al., 1992.

Electrophilic Fluorination

  • A related structure, 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, are described as effective electrophilic fluorinating agents. This demonstrates the potential of fluoro-azabicyclo octanes in electrophilic fluorination, a crucial reaction in organic synthesis for introducing fluorine atoms selectively into organic molecules R. Banks et al., 1996.

Material Science Applications

  • In the field of materials science, derivatives of azabicyclo[3.2.1]octane have been explored for their utility in creating advanced polymer materials. For instance, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains, derived from molecules with similar structural features, have shown promise as proton exchange membranes in fuel cells, highlighting the molecule's relevance in energy technology D. Kim et al., 2008.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, it could be further studied for drug development .

properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-10-7-14(5-6-15(10)16)21(18,19)17-11-3-4-12(17)9-13(8-11)20-2/h5-7,11-13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPXACRGMRVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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